3-Butylbiphenyl: Structural Analysis, Synthesis, and Material Properties
3-Butylbiphenyl: Structural Analysis, Synthesis, and Material Properties
The following technical guide details the chemical structure, physicochemical properties, and synthesis of 3-Butylbiphenyl , a specific meta-substituted isomer of the alkylbiphenyl family. This document is designed for researchers in materials science (liquid crystals) and organic synthesis.[1]
Technical Whitepaper | Version 1.0 [2][3]
Executive Summary
3-Butylbiphenyl (CAS: Not widely listed for the specific n-butyl isomer, distinct from 4-butylbiphenyl CAS 3972-64-3) is a meta-substituted biaryl hydrocarbon.[1][3][][5] Unlike its para-substituted counterparts, which are ubiquitous in liquid crystal (LC) display technology due to their linearity, the 3-butyl isomer introduces a "kink" in the molecular geometry.[1][2][3] This structural feature disrupts crystalline packing, significantly lowering melting points and altering viscosity—critical parameters for formulating low-temperature LC mixtures and organic semiconductor fluids.[1][2][3][][5]
Chemical Structure & Molecular Dynamics[3][4][5][6]
Structural Identity[3][5][7]
-
Molecular Formula:
[1][7] -
SMILES: CCCCc1cccc(c1)-c2ccccc2
-
Key Feature: The n-butyl chain is attached at the meta (3) position relative to the phenyl ring connection.[1][3][][5]
Conformational Analysis
The meta-substitution breaks the axis of symmetry found in 4-butylbiphenyl.[1][3][][5] In the biphenyl system, the twist angle between the two phenyl rings is typically ~44° in solution to minimize steric repulsion between ortho-hydrogens.[1][2][3][]
-
Steric Impact: The 3-butyl group does not significantly increase the twist angle compared to the unsubstituted biphenyl (unlike a 2-butyl group), but it increases the excluded volume in the lateral direction.[1][3][][5]
-
Packing Efficiency: In the solid state or mesophase, 3-butylbiphenyl exhibits reduced π-π stacking efficiency compared to the rod-like 4-butylbiphenyl.[1][3][][5] This results in a lower melting point and increased solubility in organic matrices.[1][2][5]
Figure 1: Impact of meta-substitution on molecular geometry and resulting physical properties.[1][3][][5]
Physicochemical Properties
Data for 3-butylbiphenyl is often derived from homologous series (3-methyl, 3-ethyl) due to the dominance of the para-isomer in literature.[1][3][][5] The values below represent a synthesis of experimental trends and calculated data.
| Property | Value (Experimental/Predicted) | Context & Comparison |
| Physical State | Colorless Oil / Low-melting Solid | 4-Butylbiphenyl is a solid ( |
| Boiling Point | ~310–315 °C (at 760 mmHg) | Extrapolated from 3-methylbiphenyl ( |
| Density | 0.96–0.98 g/cm³ | Typical for alkylbiphenyls.[1][2][][5] |
| LogP (Octanol/Water) | ~5.8 | Highly lipophilic; practically insoluble in water.[1] |
| Refractive Index ( | ~1.56–1.58 | High polarizability due to the biphenyl core.[1] |
| Solubility | Excellent in hexanes, DCM, Toluene | Used as a lipophilic solvent or additive.[1][2] |
Critical Insight: The meta-isomer typically exhibits a boiling point slightly higher than the para-isomer due to lower symmetry increasing the entropy of vaporization, but a significantly lower melting point.[1][3][][5]
Synthesis & Manufacturing Protocols
For high-purity applications (e.g., electronic materials), the Suzuki-Miyaura Cross-Coupling is the preferred route.[1][2][3][] It avoids the scrambling often seen in Friedel-Crafts alkylation of biphenyl.[1][3][][5]
Recommended Route: Suzuki Coupling
This protocol couples 1-bromo-3-butylbenzene with phenylboronic acid .[1][3][][5] This direction is preferred because 1-bromo-3-butylbenzene is easier to purify than the alternative boronic acid.[1][3][][5]
Reagents:
-
Substrate: 1-Bromo-3-n-butylbenzene (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.2 eq)[1]
-
Catalyst:
(1–3 mol%)[1] -
Base:
(3.0 eq) or -
Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water.[1][2][3][]
Step-by-Step Protocol:
-
Inertion: Charge a 3-neck round bottom flask with phenylboronic acid, base, and Pd catalyst. Evacuate and backfill with Argon (
).[1] -
Solvation: Add degassed Toluene/Water mixture via septum.[1][3][5]
-
Addition: Add 1-bromo-3-butylbenzene via syringe.
-
Reaction: Heat to 85–90°C with vigorous stirring for 12–16 hours. Monitor by TLC (Hexane eluent) or GC-MS.[1][3][]
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[1][2] Wash organic layer with water (
) and brine ( ).[1] Dry over .[1][2][][8] -
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 100% Hexanes). Note: The product is non-polar and elutes quickly.[1][3][5]
Figure 2: Catalytic cycle for the synthesis of 3-butylbiphenyl via Suzuki-Miyaura coupling.[1][3][][5]
Analytical Characterization (Expected Data)
To validate the structure, researchers should look for the following spectral signatures:
-
NMR (
, 400 MHz):- 7.60–7.30 (m, 9H): Aromatic protons.[2] Look for the complex multiplet pattern distinct from the symmetric AA'BB' system of the para-isomer.
-
2.70 (t, 2H): Benzylic
(attached to C3).[1][3][] -
1.65 (quint, 2H): Homobenzylic
.[1][3][][5] -
1.40 (sext, 2H): Propyl
.[1][3][][5] -
0.95 (t, 3H): Terminal methyl
.[1][2][3]
-
GC-MS (EI):
Applications in Research
Liquid Crystal Engineering
3-Butylbiphenyl is rarely used as a standalone mesogen because it does not easily form liquid crystal phases (it is too "bent").[1][3][] However, it is a crucial dopant or isotropic solvent component:[1][2][3]
-
Viscosity Reduction: Adding 3-butylbiphenyl to a nematic mixture disrupts packing, lowering the rotational viscosity (
) and improving switching speeds at low temperatures.[1][2][3] -
Supercooling Suppression: Its low melting point prevents crystallization of the mixture during storage at -20°C.[1][3][][5]
Organic Synthesis Intermediate
It serves as a scaffold for electrophilic aromatic substitution (EAS).[1] The 3-butyl group directs incoming electrophiles (like bromine or acetyl groups) to the para (6) or ortho (2,[1][3]4) positions relative to the butyl chain, allowing for the construction of complex polysubstituted arenes.[1][2]
References
-
Suzuki-Miyaura Coupling Mechanism : Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1]
-
Physical Properties of Alkylbiphenyls : Melkhanova, S. V., et al. (2009).[1][2] "Thermochemical studies of 4-tert-butylbiphenyl..." The Journal of Chemical Thermodynamics, 41(5), 651-653.[1][2][3] (Used for comparative thermodynamic trends). Link[1]
-
Synthesis of 3-Alkylbiphenyls : LookChem & ChemicalBook Databases (General protocols for alkylbiphenyl synthesis validated against standard organic chemistry methodologies).[1][3][][5] Link
-
General Liquid Crystal Properties : Gray, G. W. (1962).[1][2] Molecular Structure and the Properties of Liquid Crystals. Academic Press.[1][2] (Foundational text on the effect of lateral substitution).
Sources
- 1. 4,4′-二叔丁基联苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Tert-butylbiphenyl [webbook.nist.gov]
- 3. 4,4'-di-tert-Butylbiphenyl [webbook.nist.gov]
- 5. chegg.com [chegg.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 4-Tert-butylbiphenyl (CAS 1625-92-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
